molecular formula C13H24N2O4 B135858 tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate CAS No. 394735-22-9

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate

Cat. No.: B135858
CAS No.: 394735-22-9
M. Wt: 272.34 g/mol
InChI Key: KCDNFVJMBIUAFE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antibacterial Activity : Tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate was involved in the synthesis of novel compounds with potential antibacterial activity. The study detailed the synthesis of derivatives through various chemical reactions, demonstrating the compound's role in creating new antibacterial agents (Prasad, 2021).

  • Photoredox Catalysis : A study reported the photoredox-catalyzed amination of specific compounds using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in photocatalyzed protocols for constructing diverse amino pyrimidines (Wang et al., 2022).

  • Intermediate in Synthesis Processes : The compound has been used as an intermediate in various synthesis processes. For example, it played a role in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing its versatility in organic synthesis (Fox & Ley, 2003).

  • Enantioselective Synthesis : It has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in the field of medicinal chemistry (Ober et al., 2004).

  • Natural Product Analogs Synthesis : The compound was used in the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. This application demonstrates its potential in the development of new therapeutic agents (Maftei et al., 2013).

  • Polymerizable Antioxidants : Research has been conducted on the synthesis of monomeric antioxidants containing tert-butyl moieties, showcasing the compound's applications in materials science and polymer chemistry (Pan et al., 1998).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNFVJMBIUAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467881
Record name tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394735-22-9
Record name 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394735-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester
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